

# An In-depth Technical Guide to the Influenza Nucleoprotein Epitope NP (311-325)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, characterization, and immunological significance of the influenza A virus nucleoprotein (NP) peptide fragment 311-325. This peptide is a critical tool in influenza research, particularly for studying host immune responses and developing novel vaccine strategies.

## **Introduction and Discovery**

The influenza nucleoprotein (NP) is an internal viral protein essential for viral replication. Unlike surface glycoproteins such as hemagglutinin (HA) and neuraminidase (NA), NP is highly conserved across different influenza A strains. This conservation makes it an attractive target for universal vaccine candidates aiming to elicit T-cell mediated immunity.

The peptide NP (311-325), with the amino acid sequence QVYSLIRPNENPAHK, was identified through systematic screening of influenza proteins to pinpoint the primary targets of the host's T-cell response.[1] Research revealed that the internal matrix protein 1 (M1) and nucleoprotein (NP) are the immunodominant targets for CD4+ T-cell responses in healthy individuals.[2][3] NP (311-325) emerged from these studies as a major, highly immunogenic MHC class II-restricted epitope.[4][5]

## **Immunological Characterization**



**Influenza NP (311-325)** is a bona fide MHC class II restricted epitope, primarily presented by the I-A^b^ molecule in murine models.[1][6] Its key immunological features are:

- CD4+ T-Cell Activation: It is a potent activator of CD4+ T-helper cells. This peptide is frequently used in in-vitro and ex-vivo assays to stimulate and quantify antigen-specific CD4+ T-cells from infected or vaccinated subjects.[4]
- Cytokine Production: Upon stimulation with NP (311-325), CD4+ T-cells elicit a strong Th1-biased cytokine response, characterized by the production of high levels of interferongamma (IFN-y).[4][5] This IFN-y production is a key indicator of the cell-mediated immune response to the virus.
- Specificity: The peptide specifically stimulates CD4+ T-cells and does not induce a response from CD8+ cytotoxic T-cells.[4][5]

While NP (311-325) is an immunodominant epitope, studies have shown it represents approximately 4-5% of the total CD4+ T-cell response in the lungs during an active influenza infection, highlighting the complexity and breadth of the overall immune reaction.[7]

## **Quantitative Data Summary**

The interaction between NP (311-325), the MHC class II molecule I-A^b^, and the corresponding T-cell receptor (TCR) has been quantitatively characterized.

## Table 1: Peptide-MHC and TCR-pMHC Binding Affinities



| Peptide<br>Sequence | MHC Allele | Binding<br>Affinity (IC50) <sup>-1</sup> | TCR:pMHC KD<br>(µM) | Description                                                  |
|---------------------|------------|------------------------------------------|---------------------|--------------------------------------------------------------|
| NP (311-325)        | I-A^b^     | ~1.25                                    | ~150                | The native, high-avidity immunodominant epitope.[6]          |
| A7 Mutant           | I-A^b^     | ~1.25                                    | ~300                | Medium-avidity variant with TCR contact residue mutation.[6] |
| K5 Mutant           | I-A^b^     | ~1.25                                    | ~350                | Medium-avidity variant with TCR contact residue mutation.[6] |
| Q2 Mutant           | I-A^b^     | ~1.25                                    | >500                | Low-avidity variant with TCR contact residue mutation.[6]    |
| Q7 Mutant           | I-A^b^     | ~1.25                                    | >500                | Low-avidity variant with TCR contact residue mutation.[6]    |

Binding affinity is presented as the reciprocal of the IC<sub>50</sub> value, where a higher number indicates stronger binding. Data sourced from fluorescent peptide competition binding assays. [6]

## Table 2: Frequency of NP (311-325)-Specific CD4+ T-Cells



| Experimental<br>Model                        | Tissue | Frequency of<br>Specific CD4+ T-<br>Cells             | Assay Used                                    |
|----------------------------------------------|--------|-------------------------------------------------------|-----------------------------------------------|
| Mice vaccinated with mosaic NP               | Lungs  | ~2% of total CD4+ T-cells                             | MHC Class II<br>Tetramer Staining             |
| Mice infected with IAV-PR8                   | Lungs  | ~4-5% of total<br>antigen-experienced<br>CD4+ T-cells | Tetramer / Intracellular<br>Cytokine Staining |
| IL-7Rα^(449F) mice infected with Influenza A | Lungs  | Reduced frequency<br>compared to Wild<br>Type         | MHC Class II<br>Tetramer Staining             |

## **Key Experimental Methodologies and Workflows**

The characterization of NP (311-325) relies on several core immunological assays. The general workflow for identifying such an epitope is outlined below.



#### General Workflow for T-Cell Epitope Discovery



Click to download full resolution via product page

Workflow for discovering and validating immunodominant T-cell epitopes.



## T-Cell Activation by NP (311-325)

The peptide is recognized by CD4+ T-cells when presented by an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, on an MHC class II molecule. This interaction triggers T-cell activation and cytokine release.

Antigen Presenting Cell (APC) APC takes up Influenza NP Processing MHC-II presents NP(311-325) Binding CD4+ T-Helper Cell T-Cell Receptor (TCR) CD4 Co-receptor recognizes peptide T-Cell Activation (Signal Transduction) Release of IFN-y and other cytokines

T-Cell Activation by NP (311-325) Peptide

Click to download full resolution via product page

APC presenting the NP (311-325) epitope to a CD4+ T-cell.

## **Detailed Experimental Protocol: ELISPOT Assay**

### Foundational & Exploratory



The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8]

Objective: To determine the number of NP (311-325)-specific, IFN-y-secreting CD4+ T-cells.

#### Materials:

- PVDF-membrane 96-well plates
- Anti-IFN-y capture antibody
- Biotinylated anti-IFN-y detection antibody
- Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase)
- Substrate (e.g., BCIP/NBT)
- RPMI-1640 medium with 10% FBS
- NP (311-325) peptide (e.g., 2-10 μg/mL final concentration)
- Positive Control (e.g., PHA or PMA/Ionomycin)
- Negative Control (e.g., medium with DMSO)
- Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

#### Protocol:

- Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat wells with anti-IFN-y capture antibody overnight at 4°C.[9][10]
- Blocking: Wash plates to remove excess capture antibody and block with RPMI/10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[9]
- Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10<sup>5</sup>
   cells per well.

### Foundational & Exploratory





- Stimulation: Add stimulating agents to the appropriate wells: NP (311-325) peptide for test wells, positive control, and negative control. Incubate at 37°C, 5% CO<sub>2</sub> for 18-24 hours.[9] [11]
- Detection: Lyse cells and wash plates extensively with PBS containing 0.05% Tween 20. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Enzyme Conjugation: Wash plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
- Spot Development: Wash plates and add the enzyme substrate. Monitor for the development of colored spots (typically 5-20 minutes). Stop the reaction by washing with tap water.
- Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.



## Experimental Workflow for ELISPOT Assay 1. Coat Plate (Anti-IFN-y Capture Ab) 2. Block Plate (RPMI + 10% FBS) 3. Add Cells (e.g., 2x10<sup>5</sup> PBMCs/well) 4. Stimulate with Peptide (NP 311-325, 18-24h) 5. Add Detection Ab (Biotinylated Anti-IFN-y) 6. Add Conjugate (Streptavidin-AP)

Click to download full resolution via product page

8. Wash, Dry & Count Spots

7. Add Substrate & Develop Spots

Key steps in the IFN-y ELISPOT assay protocol.



## Detailed Experimental Protocol: Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique used to identify cytokine-producing cells and characterize their phenotype simultaneously.

Objective: To determine the percentage of CD4+ T-cells producing IFN-y in response to NP (311-325).

#### Materials:

- Flow cytometry tubes or 96-well U-bottom plates
- Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IFN-y
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- NP (311-325) peptide
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
- FACS Buffer (PBS + 2% FBS)
- Isolated PBMCs or splenocytes

#### Protocol:

- Cell Stimulation: In a 96-well plate, add 1-2 x 10<sup>6</sup> cells per well. Stimulate with NP (311-325) peptide, a positive control, or a negative control for 2 hours at 37°C.[12]
- Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap cytokines inside the cell. Incubate for an additional 4-16 hours.[12][13]
- Surface Staining: Wash the cells with FACS buffer. Stain for surface markers by adding antibodies (e.g., anti-CD3, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.
- Fix and Permeabilize: Wash the cells to remove unbound surface antibodies. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.



This step fixes the cells and creates pores in the membrane for intracellular access.[12][14]

- Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Add the fluorochrome-conjugated anti-IFN-y antibody diluted in the same buffer. Incubate for 30 minutes at room temperature in the dark.
- Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
- Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on the CD4+ subset. Within the CD4+ population, quantify the percentage of cells that are positive for IFN-y.

### Conclusion

The influenza nucleoprotein peptide NP (311-325) is a cornerstone epitope for the study of cell-mediated immunity to influenza A virus. Its high degree of conservation and potent ability to stimulate immunodominant CD4+ T-cell responses make it an invaluable tool for immunological assays and a key component in the design of next-generation, broadly protective influenza vaccines. The standardized protocols for ELISPOT and ICS assays detailed herein provide robust methods for its characterization and for quantifying the cellular immune response it elicits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 2. Immunodominant CD4+ T-cell responses to influenza A virus in healthy individuals focus on matrix 1 and nucleoprotein PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]



- 5. Influenza NP (311-325) 1 mg [anaspec.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISPOT assay [bio-protocol.org]
- 9. zellnet.com [zellnet.com]
- 10. ELISPOT protocol | Abcam [abcam.com]
- 11. viroclinics.com [viroclinics.com]
- 12. Harmonization and qualification of intracellular cytokine staining to measure influenzaspecific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. med.virginia.edu [med.virginia.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Influenza Nucleoprotein Epitope NP (311-325)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373292#discovery-and-characterization-of-influenza-np-311-325]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com